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molecular formula C21H25NO B1294605 [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- CAS No. 52364-73-5

[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-

Cat. No. B1294605
M. Wt: 307.4 g/mol
InChI Key: GPGGNNIMKOVSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06121480

Procedure details

4-octyloxyphenylmagnesium bromide (124 g, 25% solution in tetrahydrofuran) is added dropwise over ten hours to a refluxing solution of 4-bromobenzonitrile (17 g), palladium (II) chloride (0.68 g) and triphenylphosphine (2.0 g) in tetrahydrofuran (100 ml). [HPLC: yield 92-94%]. After cooling to room temperature tetrahydrofuran is removed under vacuum. Water (20 ml) and toluene (150 ml) are added and the mixture filtered hot (80-85 C.). The aqueous phase is separated off, and the solvent removed by distillation. The crude product is recrystallised from ethanol/n-hexane to give 4'-octyloxybiphenyl-4-carbonitrile as a solid. 1H NMR (CDCl3): 0.89(t,3H), 1.29-1.50(m,10H), 1.81(quint.2H), 4.00(t,2H), 6.99(d,2H), 7.52(d,2H), 7.63(d,2H), 7.68(d,2H).
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium (II) chloride
Quantity
0.68 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:9][C:10]1[CH:15]=[CH:14][C:13]([Mg]Br)=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].Br[C:19]1[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1.[Pd](Cl)Cl>[CH2:1]([O:9][C:10]1[CH:15]=[CH:14][C:13]([C:19]2[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=2)=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
124 g
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=C(C=C1)[Mg]Br
Name
Quantity
17 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
palladium (II) chloride
Quantity
0.68 g
Type
catalyst
Smiles
[Pd](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed under vacuum
ADDITION
Type
ADDITION
Details
Water (20 ml) and toluene (150 ml) are added
FILTRATION
Type
FILTRATION
Details
the mixture filtered hot (80-85 C.)
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated off
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallised from ethanol/n-hexane

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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